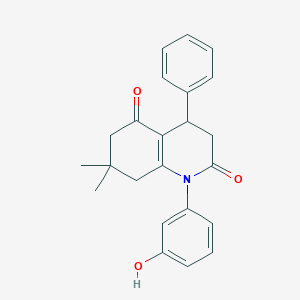
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENBDMPT and has a unique chemical structure that makes it useful in different applications.
作用机制
The mechanism of action of ENBDMPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in tumor growth and inflammation. ENBDMPT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects
ENBDMPT has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, ENBDMPT has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
实验室实验的优点和局限性
ENBDMPT has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, ENBDMPT has been found to exhibit low toxicity, making it a safer alternative to other compounds that have similar effects.
However, there are also some limitations to the use of ENBDMPT in laboratory experiments. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, ENBDMPT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on ENBDMPT. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Additionally, researchers could investigate the mechanism of action of ENBDMPT in more detail to better understand its effects on the body.
Another potential direction for research is to explore the potential of ENBDMPT as an anti-inflammatory agent. This could involve studying its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has potential applications in various fields of scientific research. This compound has been found to exhibit anti-tumor and anti-inflammatory activity, making it a promising candidate for cancer treatment and the treatment of various inflammatory diseases. While there are some limitations to its use in laboratory experiments, further research on ENBDMPT could lead to new insights and potential therapeutic applications.
合成方法
The synthesis of ENBDMPT involves the reaction between 2-ethoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a base catalyst. This reaction results in the formation of ENBDMPT, which is a yellowish crystalline powder.
科学研究应用
ENBDMPT has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, ENBDMPT has shown potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
5-[(2-ethoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-4-24-12-6-5-10(18(22)23)7-9(12)8-11-13(19)16(2)15(21)17(3)14(11)20/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSPOFFCZSKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)